N2-Losartanyl-losartan Trityl
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Overview
Description
N2-Losartanyl-losartan Trityl is an intermediate compound used in the synthesis of N2-Losartanyl-losartan, which is an impurity found in Losartan tablets. Losartan is a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension. The trityl group in this compound plays a crucial role in its chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Losartanyl-losartan Trityl involves several steps. One common method starts with the synthesis of 2-butyl-4-chloro-1-[2’-(2-trityl-2H-tetrazole-5-group)biphenyl-4-ylmethyl]-1H-imidazole-5-aldehyde. This compound is then reacted with sodium borohydride to obtain crude trityl Losartan, which is further refined and dried to obtain the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be efficient, cost-effective, and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N2-Losartanyl-losartan Trityl undergoes various chemical reactions, including:
Oxidation: The trityl group can be oxidized under specific conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is frequently used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trityl group can lead to the formation of trityl cations, while reduction can yield the corresponding alcohol .
Scientific Research Applications
N2-Losartanyl-losartan Trityl has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various compounds.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as an impurity in Losartan tablets.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of N2-Losartanyl-losartan Trityl is primarily related to its role as an intermediate in the synthesis of Losartan. Losartan acts as an angiotensin II receptor antagonist, blocking the effects of angiotensin II and thereby reducing blood pressure. The trityl group in this compound may influence its chemical stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Trityl Losartan: Another intermediate in the synthesis of Losartan.
Triphenylcarbenium Ions: Broadly used in various chemical processes, including as protective groups and catalysts.
Uniqueness
N2-Losartanyl-losartan Trityl is unique due to its specific structure and role in the synthesis of Losartan. The presence of the trityl group imparts distinct chemical properties, making it valuable in both research and industrial applications.
Properties
Molecular Formula |
C63H58Cl2N12O |
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Molecular Weight |
1070.1 g/mol |
IUPAC Name |
[2-butyl-3-[[4-[2-[2-[[2-butyl-5-chloro-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl]tetrazol-5-yl]phenyl]phenyl]methyl]-5-chloroimidazol-4-yl]methanol |
InChI |
InChI=1S/C63H58Cl2N12O/c1-3-5-30-57-66-59(64)55(42-76-70-61(68-72-76)53-28-18-16-26-51(53)46-36-32-45(33-37-46)41-75-56(43-78)60(65)67-58(75)31-6-4-2)74(57)40-44-34-38-47(39-35-44)52-27-17-19-29-54(52)62-69-71-73-77(62)63(48-20-10-7-11-21-48,49-22-12-8-13-23-49)50-24-14-9-15-25-50/h7-29,32-39,78H,3-6,30-31,40-43H2,1-2H3 |
InChI Key |
DGMJWIOPORHKDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CN8N=C(N=N8)C9=CC=CC=C9C1=CC=C(C=C1)CN1C(=NC(=C1CO)Cl)CCCC)Cl |
Origin of Product |
United States |
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